
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,5-dimethoxybenzyl group attached to the indole ring, and an acetamide group linked to a thiophen-2-ylmethyl moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with 3,5-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The acetamide group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the acetamide intermediate reacts with thiophen-2-ylmethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole nitrogen.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the indole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Products may include quinones or N-oxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, potentially leading to halogenated or acylated derivatives.
Applications De Recherche Scientifique
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been explored in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of this compound is not fully elucidated but may involve interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the thiophene group may contribute to binding affinity and specificity. The compound may modulate signaling pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the 3,5-dimethoxybenzyl group.
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide: Lacks the thiophen-2-ylmethyl group.
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-methylacetamide: Contains a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
The presence of both the 3,5-dimethoxybenzyl and thiophen-2-ylmethyl groups in 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide imparts unique chemical and biological properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-28-19-10-17(11-20(13-19)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-21-6-5-9-30-21/h3-11,13,16H,12,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBBPJDEYJWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)
![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)
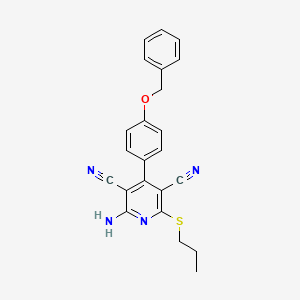
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)
![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)
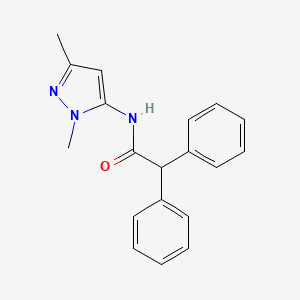
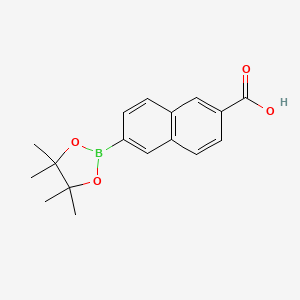
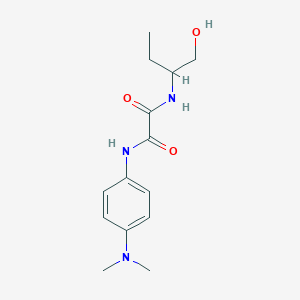
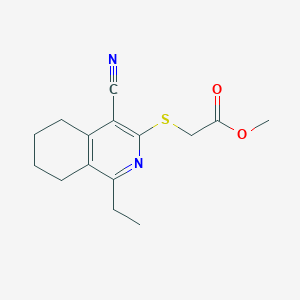
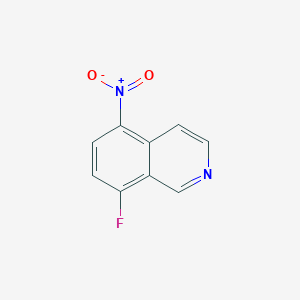
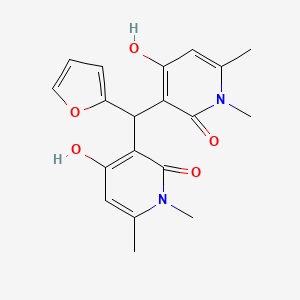
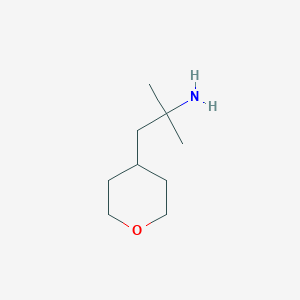
![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)
![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)
